molecular formula C17H18ClFN4O2 B10993904 N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10993904
M. Wt: 364.8 g/mol
InChI Key: VOQLPAFLHCJDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-chloro-4-fluorophenyl group and a 6-methoxypyridazin-3-yl moiety. The compound’s structural complexity arises from its halogenated aromatic system and heterocyclic substituents, which are common in pharmacologically active agents targeting enzymes or receptors.

Properties

Molecular Formula

C17H18ClFN4O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H18ClFN4O2/c1-25-16-5-4-15(21-22-16)23-8-6-11(7-9-23)17(24)20-12-2-3-14(19)13(18)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,24)

InChI Key

VOQLPAFLHCJDRA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Carboxamide Formation via Coupling Reactions

The most widely reported method involves activating piperidine-4-carboxylic acid (1 ) for amide bond formation with 3-chloro-4-fluoroaniline (2 ). Key protocols include:

Protocol A: HATU-Mediated Coupling

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine)

  • Solvent : Anhydrous DMF

  • Conditions : 0°C to room temperature, 12–16 hours

  • Yield : 68–72%

Mechanism : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the aniline.

Protocol B: Mixed Carbonate Approach

  • Reagents : Ethyl chloroformate, triethylamine

  • Solvent : THF

  • Conditions : −15°C, 2 hours

  • Yield : 60–65%

Advantage : Avoids racemization of the piperidine chiral center.

Piperidine-Pyridazine Linkage Strategies

Introducing the 6-methoxypyridazin-3-yl group to the piperidine nitrogen requires careful optimization:

Method 1: Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Solvent : Toluene

  • Temperature : 110°C, 24 hours

  • Yield : 55–60%

Limitation : Requires strict oxygen-free conditions.

Method 2: Nucleophilic Aromatic Substitution

  • Substrate : 3-Chloro-6-methoxypyridazine (3 )

  • Base : KHMDS (Potassium Hexamethyldisilazide)

  • Solvent : DMSO

  • Temperature : 80°C, 8 hours

  • Yield : 70–75%

Key Insight : Electron-withdrawing methoxy group enhances reactivity at the 3-position.

Halogenated Phenyl Group Incorporation

The 3-chloro-4-fluorophenyl group is typically introduced early in the synthesis via:

  • Friedel-Crafts acylation : Using AlCl₃ as a catalyst.

  • Suzuki-Miyaura coupling : With 3-chloro-4-fluorophenylboronic acid (Yield: 65–70%).

Optimization of Reaction Conditions

Solvent Effects on Amidation

Comparative studies reveal solvent polarity significantly impacts coupling efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77298.5
THF7.56095.2
Dichloromethane8.95893.1

Data compiled from

Catalytic Systems for Pyridazine Coupling

Palladium-based catalysts outperform copper in cross-coupling:

Catalyst SystemConversion (%)Selectivity (%)
Pd(OAc)₂/XPhos9288
CuI/1,10-Phenanthroline7565

Source: Patent WO2017212012A1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.68–7.61 (m, 2H, Ar-H), 6.95 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H), 4.10–3.98 (m, 2H, piperidine-H), 3.89 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₇ClFN₄O₂ [M+H]⁺ 395.0942, found 395.0938.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 45 minutes for amidation steps.

  • Purification : Simulated moving bed (SMB) chromatography achieves >99.9% purity at 10 kg/batch scale.

Challenges and Troubleshooting

  • Low Yields in Coupling Steps : Attributed to steric hindrance at the piperidine nitrogen. Mitigated using bulkier ligands (e.g., DavePhos).

  • Byproduct Formation : N,O-Diacylation observed in HATU-mediated reactions. Additive screening identified HOAt (1-Hydroxy-7-azabenzotriazole) as an effective suppressor.

Recent Advances

  • Enzymatic Amination : Pseudomonas fluorescens amidase achieves 85% yield under aqueous conditions (pH 7.4, 37°C).

  • Photoredox Catalysis : Visible light-mediated C–N coupling reduces Pd catalyst loading to 0.5 mol% .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, converting the piperidine nitrogen to a piperidinium ion.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen or the chloro- or fluoro-substituted phenyl ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)

    Substitution: Nucleophiles (e.g., amines, alkoxides)

Major Products::
  • Oxidation: Piperidinium ion
  • Reduction: Alcohol derivative
  • Substitution: Various substituted derivatives

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).

    Industry: It could be used as a building block for other molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may modulate receptor activity, enzyme function, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperidine-carboxamide derivatives allow for comparative analysis of substituent effects on physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Activity/Properties References
Target Compound C₁₇H₁₆ClFN₄O₂* ~362.5 (calc.) 3-chloro-4-fluorophenyl, 6-methoxypyridazin-3-yl Not explicitly reported; inferred stability from substituents
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₄H₂₄FN₃O 389.47 4-fluorobenzyl, naphthalenylethyl SARS-CoV-2 inhibition (IC₅₀ = 1.2 µM)
N-(3-chloro-4-fluorophenyl)-N’-hydroxy-2-((1-(2-methoxyethyl)piperidin-3-yl)amino)-1H-imidazo[4,5-b]pyridine-7-carboximidamide (, Compound 4) C₂₂H₂₄ClFN₆O₃ 498.91 3-chloro-4-fluorophenyl, 2-methoxyethyl-piperidinyl Hydroxamic acid derivative; potential HDAC or metalloenzyme inhibition
F13714 () C₂₁H₂₅ClF₂N₄O 438.9 3-chloro-4-fluorophenyl, 5-methyl-6-(methylamino)pyridinyl Not specified; pyridine-methylamine group may enhance CNS penetration
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide () C₃₃H₃₃F₄N₃O₂ 615.63 Cyclopentylamino-phenyl, trifluoromethylphenyl Chiral centers and fluorinated groups suggest kinase or protease targeting

Notes:

  • Target Compound’s Methoxy Group : The 6-methoxy substituent on the pyridazine ring likely enhances metabolic stability compared to hydroxylated analogs (e.g., N’-hydroxy derivatives in ) by reducing oxidative degradation .
  • Halogen Effects : The 3-chloro-4-fluorophenyl group is a recurring motif in –4, suggesting its role in hydrophobic binding or halogen bonding with biological targets.

Key Research Findings

Substituent-Driven Bioactivity : Piperidine-4-carboxamides with extended aromatic systems (e.g., naphthalene in ) exhibit stronger antiviral activity but may suffer from poor solubility. The target compound’s pyridazine-methoxy group could balance lipophilicity and aqueous solubility .

Structural Complexity : Chiral analogs () highlight the importance of stereochemistry in target selectivity, though the target compound’s achiral structure may simplify synthesis .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer and neurological disorders. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClF N3O2, with a molecular weight of approximately 319.38 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a chlorofluorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H17ClF N3O2
Molecular Weight319.38 g/mol
StructureStructure

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Research indicates that compounds similar to this compound may act as inhibitors for various enzymes or receptors, suggesting potential therapeutic benefits in treating diseases such as cancer or neurological disorders .

Key Activities:

  • Enzyme Inhibition: Studies on related piperidine derivatives have shown their ability to inhibit enzymes involved in cancer progression.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neurological pathways.

Case Studies and Research Findings

  • Anti-Cancer Activity:
    • A study involving piperidine derivatives demonstrated that compounds with similar structural motifs effectively reduced the growth of hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax .
    • Molecular docking analyses confirmed that these compounds could bind effectively to various cancer-related targets, indicating their potential as anti-cancer agents.
  • Neurological Implications:
    • Research into piperidine-based compounds has suggested their role in modulating neurotransmitter systems, which may lead to therapeutic effects in conditions like depression or anxiety .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Piperidine Ring: Utilizing appropriate precursors to construct the piperidine core.
  • Introduction of Functional Groups: Employing reactions such as N-alkylation and acylation to introduce the chlorofluorophenyl and methoxypyridazine moieties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving coupling reactions. A common approach is the condensation of a piperidine-4-carboxylic acid derivative with an activated pyridazine intermediate. For example, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) can facilitate amide bond formation between the piperidine and aryl moieties . Optimization involves adjusting solvent polarity (e.g., DMF or THF), reaction temperature (25–60°C), and purification via HPLC to achieve ≥95% purity.

Q. How can the crystalline structure of this compound be characterized, and what crystallographic parameters are critical for confirming its configuration?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å), space group (e.g., P2₁2₁2₁), and torsion angles between the piperidine, pyridazine, and aryl rings to verify stereochemistry . Thermal ellipsoid plots and Hirshfeld surface analysis further validate intermolecular interactions.

Advanced Research Questions

Q. What methodologies are employed to investigate the inhibitory mechanisms of this compound against enzymes like monoacylglycerol lipase (MAGL)?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model ligand-enzyme interactions. For example, docking studies using AutoDock Vina or Schrödinger Suite assess binding affinity to MAGL's catalytic triad (Ser122, Asp239, His269). Binding free energy (ΔG) calculations and hydrogen-bond occupancy analysis over 100-ns MD trajectories reveal critical interactions, such as the fluorophenyl group’s hydrophobic packing and the pyridazine’s π-π stacking with Phe159 .

Q. How do substituents such as methoxy and fluorine influence the compound’s lipophilicity, metabolic stability, and target selectivity?

  • Methodology :

  • Lipophilicity : Measure logP values via shake-flask or chromatographic methods. The 6-methoxypyridazin-3-yl group enhances solubility, while the 3-chloro-4-fluorophenyl moiety increases membrane permeability .
  • Metabolic Stability : Conduct liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation. Fluorine substitution reduces metabolic clearance by blocking hydroxylation sites.
  • Selectivity : Perform kinase profiling (e.g., Eurofins KinaseScan®) to assess off-target effects. The piperidine carboxamide scaffold shows selectivity for MAGL over FAAH (fatty acid amide hydrolase) in competitive activity assays .

Q. What experimental designs are recommended for assessing the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

  • Methodology :

  • PK Studies : Administer the compound orally (5–50 mg/kg) to rodents and collect plasma samples at intervals (0–24 hrs). LC-MS/MS quantifies plasma concentrations to calculate AUC, Cₘₐₓ, and half-life. Tissue distribution is assessed via biodistribution studies .
  • PD Studies : In tumor xenograft models, measure biomarker modulation (e.g., MAGL activity in tumor lysates via fluorogenic substrate assays). Dose-response relationships (ED₅₀) and tumor growth inhibition are correlated with PK parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.